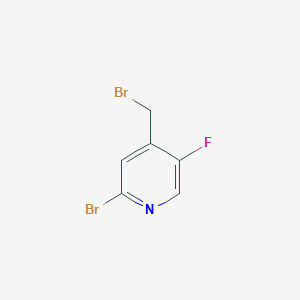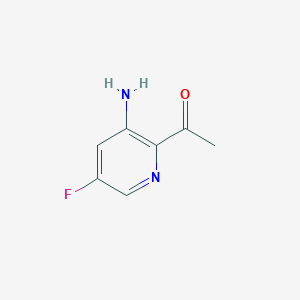![molecular formula C12H16ClNO2 B15331875 [(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)
[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol It is characterized by the presence of a morpholine ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with chlorobenzyl compounds under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the morpholine, followed by nucleophilic substitution with a chlorobenzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler morpholine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-(4-chlorobenzyl)morpholine-2-carboxylic acid.
Reduction: Formation of 5-(4-chlorobenzyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,5S)-1-(3-Chlorobenzyl)-5-isobutyl-2-piperazinyl]methanol
- [(2R,5S)-1-(3-Chlorobenzyl)-5-methyl-2-piperazinyl]methanol
- (2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
[5-[(4-chlorophenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-10-3-1-9(2-4-10)5-11-8-16-12(7-15)6-14-11/h1-4,11-12,14-15H,5-8H2 |
Clé InChI |
PPUDRAZQXVASNH-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(N1)CC2=CC=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)




